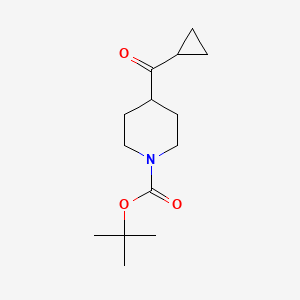

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a piperidine derivative featuring a cyclopropanecarbonyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. These compounds are critical intermediates in medicinal chemistry, particularly for antiviral and kinase inhibitor development .

Properties

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-6-11(7-9-15)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJVSILYJWJZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of N-Boc-piperidine-4-carboxylic acid with Cyclopropylamine

This method, reported in chemical literature and patents, involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve N-Boc-piperidine-4-carboxylic acid (2.0 g, 8.7 mmol) and cyclopropylamine (0.6 mL, 8.7 mmol) in DMF (45 mL) | Preparation of reaction mixture in a polar aprotic solvent for efficient coupling |

| 2 | Add HATU (3.3 g, 8.7 mmol) at room temperature | HATU acts as a coupling reagent activating the carboxylic acid group |

| 3 | Add DIPEA (3.1 mL, 17 mmol) | DIPEA serves as a base to neutralize generated acids and promote amide bond formation |

| 4 | Stir reaction mixture at room temperature for 3 hours | Allows completion of amide bond formation |

| 5 | Dilute with cold water (250 mL) and extract with EtOAc (3 x 100 mL) | Work-up to separate organic product from aqueous phase |

| 6 | Dry organic layers over Na2SO4 and concentrate | Removal of solvent to obtain crude product |

| 7 | Purify by column chromatography (neutral silica gel, 0 to 35% EtOAc in hexanes) | Obtain pure tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate as solid |

Yield: Approximately 64% under these conditions.

- The reaction is sensitive to moisture; dry solvents and inert atmosphere are preferred.

- HATU is preferred over other coupling reagents for higher efficiency and lower racemization risk.

Deprotection and Salt Formation Route (Related Piperazine Analog)

Although this route is more specific to piperazine derivatives, it provides insight into protecting group strategies relevant to piperidine derivatives:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Disperse tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in anhydrous dichloromethane (170 mL) | Starting material dispersion under inert atmosphere |

| 2 | Cool to 0°C and add trifluoroacetic acid (140 g) dropwise under nitrogen | Trifluoroacetic acid removes the tert-butoxycarbonyl (Boc) protecting group |

| 3 | Warm to 25°C and stir for 3 hours | Completes deprotection |

| 4 | Concentrate under reduced pressure to obtain deprotected amine | Oil-like intermediate |

| 5 | React with acid chloride in solvent to form hydrochloride salt | Salt formation step to improve stability and crystallinity |

| 6 | Crystallize, filter, and dry to obtain pure salt | Final purification step |

This method emphasizes the importance of protecting group removal and subsequent salt formation to obtain stable intermediates or final products.

Reaction Conditions Comparison Table

| Parameter | Coupling Method (N-Boc + Cyclopropylamine) | Deprotection & Salt Formation Method |

|---|---|---|

| Starting Materials | N-Boc-piperidine-4-carboxylic acid, cyclopropylamine | tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous dichloromethane |

| Coupling Reagent/Base | HATU, DIPEA | Trifluoroacetic acid, acid chloride |

| Temperature | Room temperature (20-27°C) | 0°C to 25°C |

| Reaction Time | 3 hours | 3 hours deprotection + salt formation time varies |

| Work-up | Extraction with EtOAc, drying, chromatography | Concentration, crystallization, filtration |

| Yield | ~64% | Not explicitly reported; typically high for salt formation |

| Product Purity | High after chromatography | High after crystallization |

Research Findings and Notes

The coupling method using HATU and DIPEA in DMF is widely accepted for its efficiency and moderate yield, producing this compound with high purity suitable for further applications or modifications.

The deprotection and salt formation method, although reported for piperazine analogs, illustrates the utility of trifluoroacetic acid in Boc group removal and subsequent acid chloride reaction for salt formation, which can be adapted for piperidine derivatives with appropriate modifications.

Purification by column chromatography or crystallization is essential to achieve the desired purity, especially for pharmaceutical or research-grade compounds.

The choice of solvent and reaction conditions significantly affects yield and purity; anhydrous and inert conditions prevent side reactions and degradation.

Chemical Reactions Analysis

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate serves as a crucial reagent in the synthesis of various organic compounds. It is particularly valuable in:

- Esterification Reactions : The compound can facilitate the esterification of amines and acids, leading to the formation of new bioactive molecules and drug intermediates.

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters from acids and alcohols |

| Substitution Reactions | Nucleophilic substitution where the tert-butyl group can be replaced by other nucleophiles |

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its role in developing novel therapeutic agents. Notably, it is involved in the synthesis of PARP1 inhibitors, which are promising candidates for cancer treatment, particularly for tumors with BRCA1 or BRCA2 mutations. One such example is Olaparib, which targets these mutations effectively .

| Application | Description |

|---|---|

| PARP Inhibitors | Potential therapeutic agents for treating BRCA-mutated tumors |

| Cancer Treatment | Used in developing drugs for ovarian, breast, and prostate cancers |

Chemical Biology

In chemical biology, this compound is utilized to study molecular interactions and pathways within biological systems. Its unique structure allows researchers to investigate various biochemical processes and interactions at a molecular level.

Industrial Applications

Beyond research, this compound has practical applications in industrial settings:

- Production of Surface-active Agents : It can be used to synthesize surfactants and other industrial chemicals that play essential roles in various manufacturing processes .

Case Study 1: Synthesis of PARP Inhibitors

A study highlighted the synthesis of a series of PARP inhibitors using this compound as a key intermediate. The research demonstrated high yields (up to 97%) when employing trifluoroacetic acid under controlled conditions, showcasing the compound's efficiency in drug development .

Case Study 2: Industrial Application

An industrial application involved using this compound in creating surfactants. The process yielded effective surface-active agents that improved product performance across various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas the cyclopropane ring may balance steric demand with moderate electron-withdrawing character.

- Synthetic Complexity : Compounds with aromatic substituents (e.g., bromobenzyl in ) often require multi-step syntheses, while aliphatic derivatives (e.g., 4-methylpentyl in ) are synthesized via direct alkylation or C–H functionalization.

Common Strategies for Piperidine Carboxylates

- Boc Protection : Di-tert-butyl carbonate and Et₃N in dioxane/water are standard for introducing the Boc group, as seen in the synthesis of Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield) .

- Coupling Reactions: Carbodiimide-mediated couplings (e.g., EDC/HOBt) are used to attach acyl groups, such as in Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate .

- Oxidation and Amination : Sulfonyl intermediates (e.g., methylsulfonyl-thiazole in ) enable nucleophilic substitutions, though yields vary significantly (49–97%) depending on steric hindrance.

Challenges Specific to Cyclopropanecarbonyl Derivatives

- Cyclopropane Stability : Cyclopropane rings are sensitive to strong acids/bases, necessitating mild conditions during synthesis.

- Coupling Efficiency : The steric bulk of cyclopropanecarbonyl may reduce coupling efficiency compared to smaller acyl groups (e.g., acetyl).

NMR and Mass Spectrometry Trends

Biological Activity

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{13}H_{22}N_{2}O_{3}

- Molecular Weight : 254.33 g/mol

- CAS Number : 414910-15-9

- Storage Conditions : Store sealed in a dry environment at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropanecarbonyl group enhances the compound's ability to modulate biological pathways, potentially affecting neurotransmitter transport and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant enzyme inhibition properties. For instance, studies on GSK-3β inhibitors have shown that modifications in the piperidine structure can lead to varying degrees of potency. The introduction of bulky groups often results in reduced activity, while smaller substituents can enhance it .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including cancerous and non-cancerous cells. The results demonstrate a favorable cytotoxicity profile, with minimal effects on normal cells at concentrations up to 10 µM. This suggests potential therapeutic applications in oncology .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

- GSK-3β Inhibition :

- Neuroprotective Effects :

- Cytotoxicity Assessment :

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.